5-Hidroxiuracilo

Descripción general

Descripción

5-Hydroxyuracil, also known as 5-hydroxycytosine, is a modified nucleotide base that is found in the DNA of some organisms. It is formed by the oxidation of cytosine, which is one of the four bases that make up DNA. The presence of 5-hydroxyuracil in DNA has been linked to a variety of biological processes, including gene regulation, DNA repair, and epigenetic modifications.

Aplicaciones Científicas De Investigación

Máquinas Moleculares Basadas en ADN

El 5-Hidroxiuracilo se ha utilizado en la construcción de máquinas moleculares basadas en ADN. Está involucrado en las reacciones de desplazamiento de hebras de ADN (SDR) mediadas por retención, que son herramientas esenciales para construir estas máquinas . El cambio de pares de bases de this compound se aplica para SDRs sensibles a metales .

Nanodispositivos de ADN Sensibles a Metales

El compuesto se emplea como una unidad sensible a metales, formando tanto un par de bases UOH-A unido por puentes de hidrógeno como un par de bases UOH-GdIII-UOH mediado por metales . Esta propiedad se utiliza para desarrollar pinzas de ADN sensibles a metales y ADNzimas alostéricas .

Biomarcador de Daño al ADN

El this compound se considera un biomarcador de daño al ADN. Se forma por la acción de radicales hidroxilo sobre el ADN y se ha estudiado en relación con varios efectos toxicológicos .

Potencial Mutagénico

Este compuesto es una forma oxidada de citosina producida por la desaminación oxidativa de citosinas por especies reactivas de oxígeno . No distorsiona la molécula de ADN y es sorteada por las ADN polimerasas replicativas. Sin embargo, puede codificar erróneamente para adenina y es potencialmente mutagénico .

Transformaciones Catalíticas Enantioselectivas

Los derivados del ácido barbiturico, incluido el ácido Isobarbiturico, se han utilizado en transformaciones catalíticas enantioselectivas. Estas transformaciones son útiles para la elaboración de moléculas más complejas y útiles en el campo de la química farmacéutica y las ciencias de los materiales .

Inhibidores de la Ureasa

Los derivados del ácido barbiturico se han estudiado como inhibidores de la ureasa, lo que podría ser útil para el descubrimiento de nuevas drogas económicamente eficientes contra enfermedades infecciosas .

Aplicaciones en Catalizadores de Polimerización, Plásticos y Textiles

Debido a su gran importancia médica y biológica, el ácido barbiturico y sus derivados tienen amplias aplicaciones en catalizadores de polimerización, plásticos y textiles, tintas acuosas o aceitosas y polímeros .

Papel en el Desarrollo del Cáncer

La investigación se ha centrado en el papel del this compound en el desarrollo del cáncer. Se forma por la acción de radicales hidroxilo sobre el ADN, y su presencia puede indicar daño al ADN que podría conducir al cáncer .

Mecanismo De Acción

Target of Action

5-Hydroxyuracil, also known as Isobarbituric acid, is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary target of 5-Hydroxyuracil is DNA, where it can cause damage and is considered a biomarker of DNA damage .

Mode of Action

5-Hydroxyuracil is an oxidized form of cytosine that is produced by the oxidative deamination of cytosines by reactive oxygen species . It can miscode for adenine and is potentially mutagenic .

Biochemical Pathways

The formation of 5-Hydroxyuracil in DNA is a result of the action of hydroxyl radicals on DNA . This process is part of the oxidative stress response in cells, which can lead to DNA damage and potentially contribute to various pathological conditions, including cancer and neurodegenerative diseases .

Pharmacokinetics

Given its role in dna damage, it is likely that its presence and effects within the body are influenced by various factors, including the body’s dna repair mechanisms and the presence of reactive oxygen species .

Result of Action

The presence of 5-Hydroxyuracil in DNA can lead to DNA damage, which has been linked to various toxicological effects, including cancer and neurodegeneration . For example, the synthesis of 5-Hydroxyuracil in DNA is elevated in a number of cancer types, such as colon, lung, and breast cancer . This suggests that 5-Hydroxyuracil might be involved in the initiation and advancement of these malignancies .

Action Environment

The action of 5-Hydroxyuracil is influenced by various environmental factors. For instance, exposure to ionizing radiation can lead to the formation of 5-Hydroxyuracil in DNA . This suggests that environmental factors that increase the production of reactive oxygen species or hydroxyl radicals could potentially enhance the formation and effects of 5-Hydroxyuracil .

Direcciones Futuras

The concept of metal-mediated base-pair switching to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner has been demonstrated . This could become a versatile strategy for constructing stimuli-responsive DNA nanostructures, expanding the scope of dynamic DNA nanotechnology .

Análisis Bioquímico

Biochemical Properties

5-Hydroxyuracil plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It is formed by the action of hydroxyl radicals on DNA . This compound does not distort the DNA molecule and is bypassed by replicative DNA polymerases . It can miscode for adenine, making it potentially mutagenic . Enzymes such as DNA glycosylases are involved in the repair of 5-Hydroxyuracil by excising the damaged base from DNA .

Cellular Effects

5-Hydroxyuracil has been shown to have significant effects on various types of cells and cellular processes. It is considered a biomarker of DNA damage and has been linked to the development of several cancers, including colon, lung, and breast cancer . Additionally, 5-Hydroxyuracil can damage nerve cells’ DNA, potentially contributing to neurodegenerative diseases such as Parkinson’s and Alzheimer’s . It also plays a role in the toxic effects of radiation exposure, as it is formed in DNA following exposure to ionizing radiation .

Molecular Mechanism

At the molecular level, 5-Hydroxyuracil exerts its effects through various mechanisms. It can form stable base pairs with all four bases in a DNA duplex, which can lead to miscoding and mutagenesis . The compound is produced by the oxidative deamination of cytosines by reactive oxygen species . It does not distort the DNA molecule and is bypassed by replicative DNA polymerases . Additionally, metal-mediated base-pair switching involving 5-Hydroxyuracil has been demonstrated, which can induce DNA strand displacement and molecular device operations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxyuracil can change over time. Studies have shown that 5-Hydroxyuracil is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer . The stability and degradation of 5-Hydroxyuracil in DNA over time are important factors in understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 5-Hydroxyuracil vary with different dosages in animal models. Research has indicated that the synthesis of 5-Hydroxyuracil in DNA is elevated in a number of cancer types, suggesting a dose-dependent relationship . High doses of 5-Hydroxyuracil may lead to toxic or adverse effects, including increased DNA damage and potential mutagenesis .

Metabolic Pathways

5-Hydroxyuracil is involved in metabolic pathways related to DNA damage and repair. It is produced by the oxidative deamination of cytosines by reactive oxygen species . Enzymes such as DNA glycosylases are responsible for excising 5-Hydroxyuracil from DNA, thereby preventing mutagenesis . The compound’s involvement in these pathways highlights its role in maintaining genomic stability.

Transport and Distribution

Within cells and tissues, 5-Hydroxyuracil is transported and distributed as part of the DNA damage response. It interacts with DNA glycosylases, which recognize and excise the damaged base from DNA . This interaction is crucial for the localization and accumulation of 5-Hydroxyuracil in areas of DNA damage, facilitating its repair and preventing mutagenesis .

Subcellular Localization

5-Hydroxyuracil is localized within the nucleus, where it is incorporated into DNA as a result of oxidative damage . The compound’s activity and function are influenced by its subcellular localization, as it interacts with DNA glycosylases and other repair enzymes to excise the damaged base . This localization is essential for the effective repair of DNA damage and the maintenance of genomic stability.

Propiedades

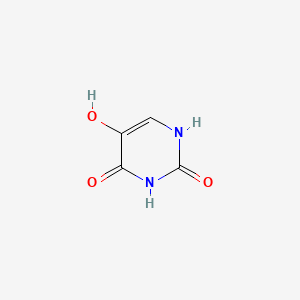

IUPAC Name |

5-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJNVANOCZHTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174667 | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20636-41-3 | |

| Record name | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

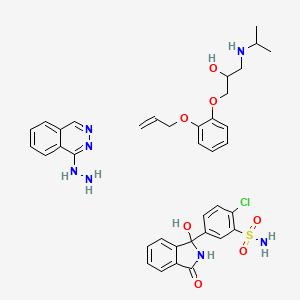

![N-butan-2-yl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-thiadiazolecarboxamide](/img/structure/B1221624.png)

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)

![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)